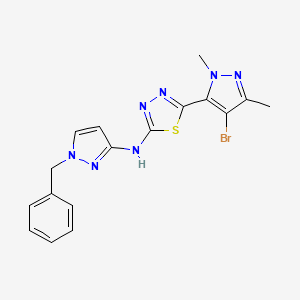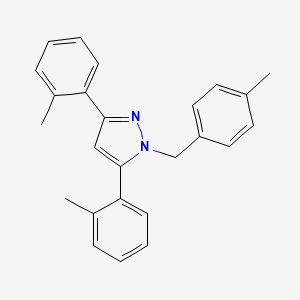![molecular formula C20H24N4O3S B10930829 1-(4-{[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930829.png)
1-(4-{[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a pyridylmethyl group
Preparation Methods
The synthesis of 1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridylmethyl moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrrolidinone-containing molecules. For example:
1-(4-Pyridylmethyl)piperazine: Shares the piperazine and pyridylmethyl moieties but lacks the sulfonyl and pyrrolidinone groups.
Piperazinopyrrolidinones: These compounds have similar core structures but may differ in their substituents and functional groups. The uniqueness of 1-(4-{[4-(4-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H24N4O3S/c25-20-2-1-11-24(20)18-3-5-19(6-4-18)28(26,27)23-14-12-22(13-15-23)16-17-7-9-21-10-8-17/h3-10H,1-2,11-16H2 |
InChI Key |
XSQMZGNECSJUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10930749.png)
![[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone](/img/structure/B10930756.png)
![4-[(naphthalen-1-yloxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide](/img/structure/B10930762.png)
![methyl 5-ethyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10930770.png)

![1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10930788.png)


![3-(4-fluorophenyl)-N-(3-methoxypropyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930808.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930816.png)
![2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10930831.png)
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10930837.png)
![1,6-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930846.png)
![1-(3,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10930848.png)
